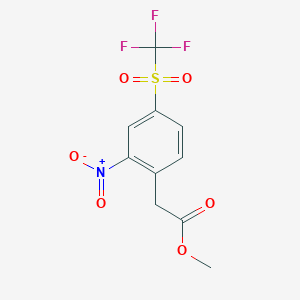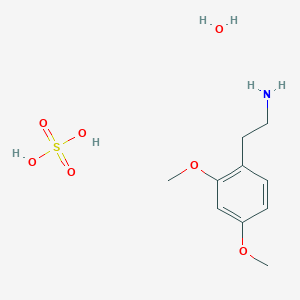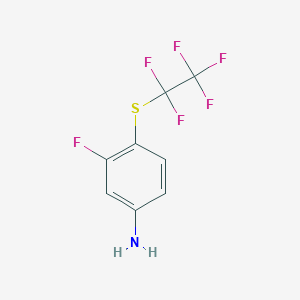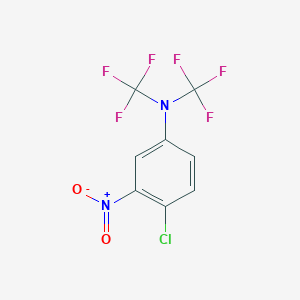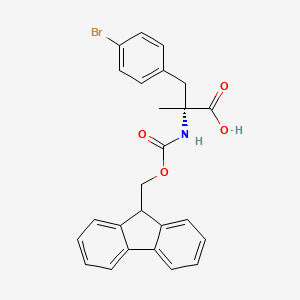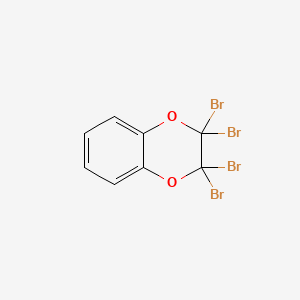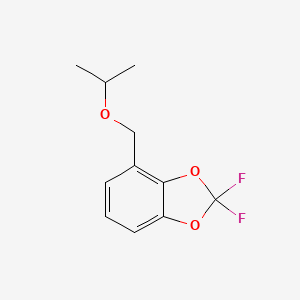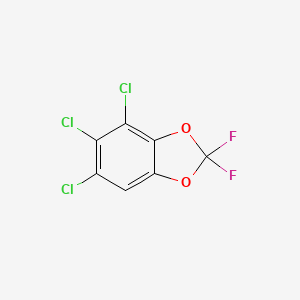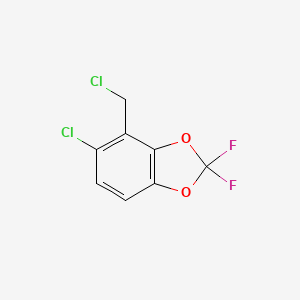
5-Chloro-4-chloromethyl-2,2-difluorobenzodioxole, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-chloromethyl-2,2-difluorobenzodioxole, 95% (5-CCM-2,2-DFBD), is a fluorinated heterocyclic compound with multiple applications in both scientific research and industrial synthesis. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 5-CCM-2,2-DFBD has been extensively studied due to its unique properties and potential applications in various areas.
Applications De Recherche Scientifique
5-CCM-2,2-DFBD has been used in several scientific research studies. It has been used as a model compound for studying the reactivity of fluorinated heterocycles and their potential applications in organic synthesis. It has also been used as a catalyst for the synthesis of polymers and as a ligand in coordination chemistry. In addition, 5-CCM-2,2-DFBD has been used in the synthesis of drugs and agrochemicals, and in the study of the mechanism of action of these compounds.
Mécanisme D'action
The mechanism of action of 5-CCM-2,2-DFBD is not fully understood. However, it is known that the compound can act as a Lewis acid and can form complexes with Lewis bases. It is also known that the compound can undergo nucleophilic substitution reactions, and it is believed that the mechanism of action of the compound is related to its ability to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CCM-2,2-DFBD are not well understood. However, the compound has been studied in animal models and has been found to be non-toxic and non-mutagenic. In addition, the compound has been found to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CCM-2,2-DFBD in laboratory experiments include its low toxicity and non-mutagenic properties. In addition, the compound is relatively easy to synthesize and is soluble in organic solvents. However, the compound is not very stable and can decompose over time.
Orientations Futures
There are many potential future directions for the use of 5-CCM-2,2-DFBD in scientific research. These include further studies on its mechanism of action, its potential applications in drug and agrochemical synthesis, and its potential use as a catalyst in polymer synthesis. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in other areas such as materials science and nanotechnology.
Méthodes De Synthèse
5-CCM-2,2-DFBD can be synthesized by several methods. One of the most commonly used methods is the reaction of 4-chloromethyl-2,2-difluorobenzene and sodium hypochlorite. The reaction is carried out in aqueous media at a temperature of 60 °C and a pressure of 10 bar. The reaction mixture is then cooled to room temperature, and the product is extracted with ethyl acetate. The product is then purified by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
5-chloro-4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-3-4-5(10)1-2-6-7(4)14-8(11,12)13-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGZOMPUDLWCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC(O2)(F)F)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)


